

Spectroscopic Profile of Bis(trimethylsilyl) sulfate: A Technical Guide

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Compound of Interest

Compound Name: *Bis(trimethylsilyl) sulfate*

Cat. No.: *B108972*

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **bis(trimethylsilyl) sulfate** ((CH₃)₃SiO)₂SO₂. Due to the limited availability of directly published experimental spectra for this specific compound, this document consolidates predicted data based on the analysis of analogous organosilicon and sulfate compounds, alongside general experimental protocols. The guide is intended to assist researchers in the identification, characterization, and utilization of **bis(trimethylsilyl) sulfate** in synthetic and analytical applications. All quantitative data is presented in tabular format for clarity, and key experimental workflows are illustrated using logical diagrams.

Chemical Structure and Properties

Bis(trimethylsilyl) sulfate is the diester of sulfuric acid and trimethylsilanol. It is a moisture-sensitive compound commonly used as a silylating agent.^[1]

Molecular Formula: C₆H₁₈O₄SSi₂ Molecular Weight: 242.43 g/mol CAS Number: 18306-29-1

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **bis(trimethylsilyl) sulfate**. These predictions are based on established chemical shift and fragmentation patterns

for trimethylsilyl ethers, organosilicon compounds, and sulfate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectroscopic Data for **Bis(trimethylsilyl) sulfate**

Nucleus	Predicted Chemical Shift (δ) [ppm]	Multiplicity	Notes
^1H	~0.3 - 0.5	Singlet	The 18 equivalent protons of the two trimethylsilyl groups are expected to produce a single, sharp signal. The chemical shift is typical for TMS ethers.
^{13}C	~1.0 - 2.0	Singlet	The six equivalent methyl carbons of the two trimethylsilyl groups are expected to produce a single signal.
^{29}Si	~+25 to +35	Singlet	Based on data for trimethylsilyl esters of sulfonic acids, the chemical shift is expected in this downfield region relative to TMS (tetramethylsilane). [2]

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Absorption Bands for **Bis(trimethylsilyl) sulfate**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~2960-2900	Medium	C-H stretch	-CH ₃ in Si(CH ₃) ₃
~1410-1440	Medium	C-H asymmetric bend	-CH ₃ in Si(CH ₃) ₃
~1250-1260	Strong	Si-C symmetric bend (umbrella)	Si-(CH ₃) ₃
~1100-1200	Strong	S=O asymmetric stretch	Sulfate
~1000-1080	Strong	Si-O-S asymmetric stretch	Silyl sulfate
~840-880	Strong	Si-C stretch / CH ₃ rock	Si-(CH ₃) ₃
~750-760	Medium	Si-C stretch	Si-(CH ₃) ₃

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **bis(trimethylsilyl) sulfate** is expected to be characterized by fragmentation of the trimethylsilyl groups. The molecular ion (M⁺) may be of low abundance or absent.

Table 3: Predicted Prominent Ions in the Mass Spectrum of **Bis(trimethylsilyl) sulfate**

m/z	Proposed Fragment Ion	Identity
227	[M - CH ₃] ⁺	Loss of a methyl group
149	[((CH ₃) ₃ SiO)SO ₂] ⁺	Loss of a trimethylsilyl radical
133	[SO ₄ Si(CH ₃) ₃] ⁺	Rearrangement and loss of trimethylsilane
75	[HO=Si(CH ₃) ₂] ⁺	Rearrangement ion
73	[Si(CH ₃) ₃] ⁺	Trimethylsilyl cation (often the base peak)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **bis(trimethylsilyl) sulfate**. Due to the compound's moisture sensitivity, all sample handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dried glassware.

NMR Spectroscopy

Protocol for ^1H , ^{13}C , and ^{29}Si NMR Analysis:

- Sample Preparation:
 - In a glovebox or under a stream of inert gas, dissolve approximately 10-20 mg of **bis(trimethylsilyl) sulfate** in 0.6-0.7 mL of an anhydrous deuterated solvent (e.g., CDCl_3 , C_6D_6).
 - Add a small amount of an internal standard if quantitative analysis is required (e.g., tetramethylsilane, TMS, for ^1H and ^{13}C ; 1,4-bis(trimethylsilyl)benzene for ^1H and ^{29}Si).
 - Transfer the solution to a dry NMR tube and cap it securely.
- Instrument Parameters (General):
 - Spectrometer: 400 MHz or higher field instrument.
 - ^1H NMR:
 - Pulse Program: Standard single pulse (zg30 or similar).
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
 - ^{13}C NMR:
 - Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: 128-1024 (or more, depending on concentration).
- ^{29}Si NMR:
 - Pulse Program: Inverse-gated decoupling for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).
 - Relaxation Delay: A longer delay (e.g., 30-60 seconds) may be necessary due to the long T_1 relaxation times of the ^{29}Si nucleus. The use of a relaxation agent like $\text{Cr}(\text{acac})_3$ can shorten this delay.[\[3\]](#)
 - Number of Scans: 512 or more, as ^{29}Si has a low natural abundance and negative gyromagnetic ratio.[\[4\]](#)
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra to the internal standard (TMS at 0 ppm for ^1H and ^{13}C).

Infrared (IR) Spectroscopy

Protocol for FT-IR Analysis:

- Sample Preparation (Neat Liquid/Solid Film):
 - If the sample is a low-melting solid or viscous liquid, this can be done in a dry environment (e.g., glovebox).
 - Place a small drop of **bis(trimethylsilyl) sulfate** onto a dry salt plate (e.g., KBr, NaCl).
 - Place a second salt plate on top and gently press to form a thin film.
- Sample Preparation (Solution):

- Dissolve a small amount of the compound in a dry, IR-transparent solvent (e.g., CCl₄, CS₂).
- Inject the solution into a sealed liquid IR cell.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer or the cell containing only the solvent.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - Perform a background subtraction.
 - Identify and label the major absorption peaks.

Mass Spectrometry

Protocol for GC-MS Analysis:

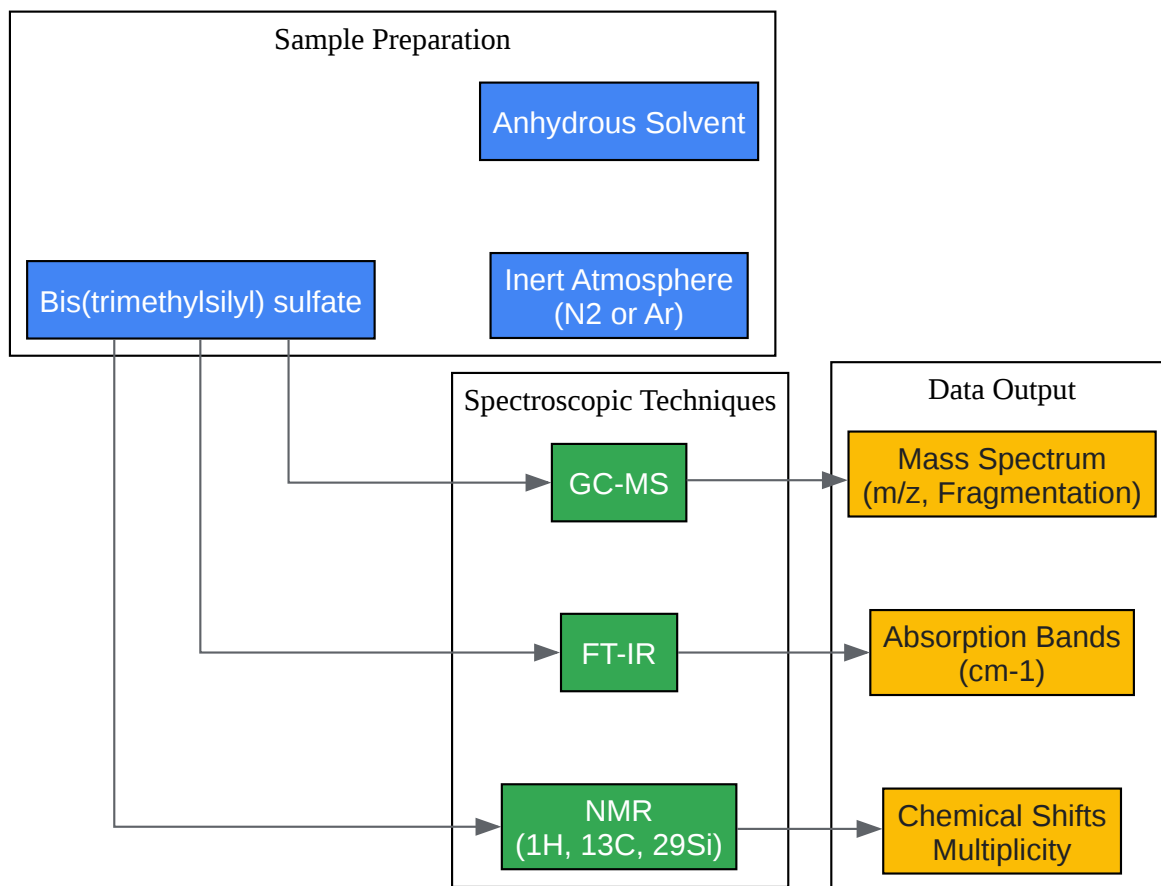
While **bis(trimethylsilyl) sulfate** is a silylating agent itself, its own analysis by Gas Chromatography-Mass Spectrometry (GC-MS) would follow standard procedures for volatile organosilicon compounds.

- Sample Preparation:
 - Prepare a dilute solution (e.g., 10-100 µg/mL) of **bis(trimethylsilyl) sulfate** in a volatile, anhydrous organic solvent (e.g., hexane, dichloromethane).
- GC Parameters:
 - Injector: Split/splitless inlet, typically at 250 °C.
 - Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-500.
- Data Analysis:
 - Identify the peak corresponding to **bis(trimethylsilyl) sulfate** in the total ion chromatogram.
 - Analyze the mass spectrum of this peak and identify the molecular ion (if present) and major fragment ions.

Visualizations

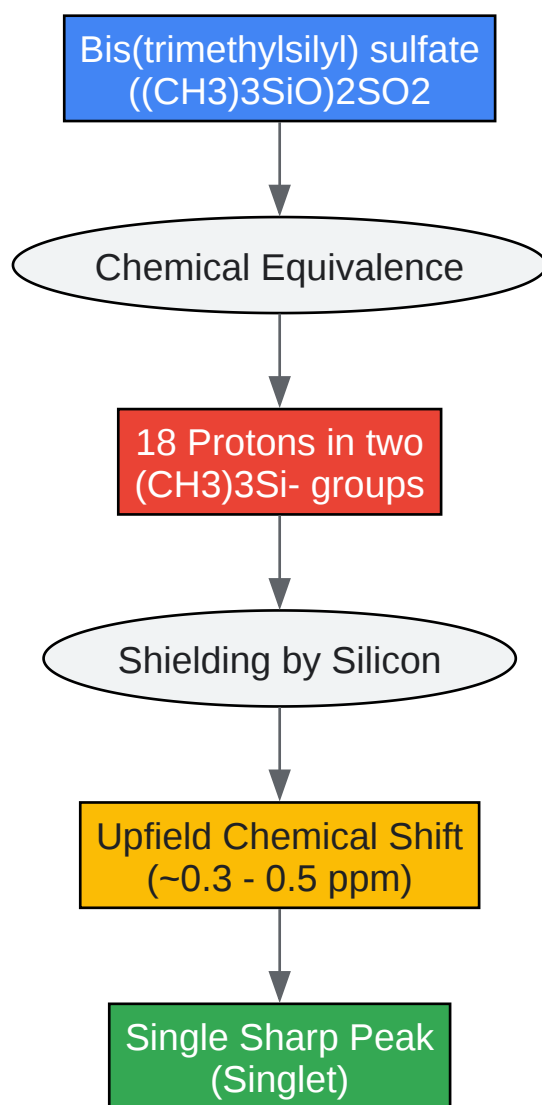
Logical Relationship of Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis of **bis(trimethylsilyl) sulfate**.

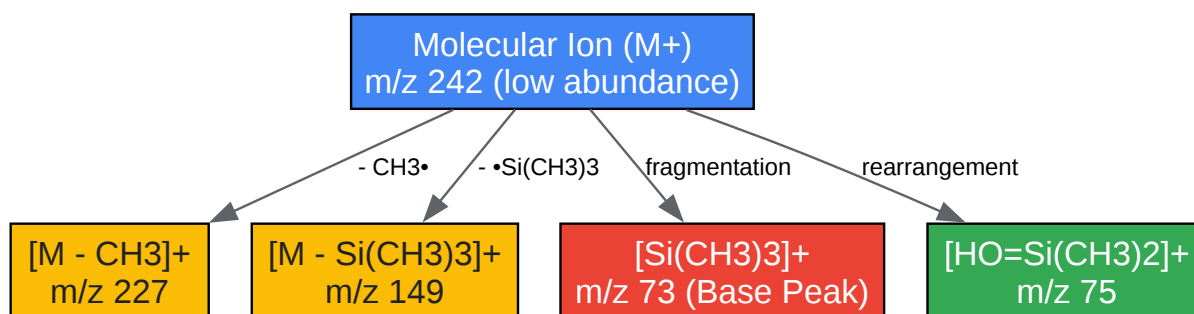
Predicted ¹H NMR Spectrum Logic



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Caption: Logical pathway for predicting the ^1H NMR spectrum.

Predicted Mass Spectrum Fragmentation Pathway



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Caption: Key fragmentation pathways for **bis(trimethylsilyl) sulfate** in EI-MS.

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